molecular formula C10H12N2OS2 B14308991 2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- CAS No. 111752-90-0

2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)-

Cat. No.: B14308991
CAS No.: 111752-90-0
M. Wt: 240.3 g/mol
InChI Key: FKCLCCXCHAJDAV-UHFFFAOYSA-N
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Description

2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- is a chemical compound known for its unique structure and properties. It belongs to the class of thiophene derivatives, which are characterized by a five-membered ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- typically involves the condensation of thiophene derivatives with appropriate amines. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including 2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)-, often involves large-scale condensation reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- stands out due to its unique combination of a thiophene ring and a pyrrolidinylthioxomethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

111752-90-0

Molecular Formula

C10H12N2OS2

Molecular Weight

240.3 g/mol

IUPAC Name

N-(pyrrolidine-1-carbothioyl)thiophene-2-carboxamide

InChI

InChI=1S/C10H12N2OS2/c13-9(8-4-3-7-15-8)11-10(14)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,11,13,14)

InChI Key

FKCLCCXCHAJDAV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=S)NC(=O)C2=CC=CS2

Origin of Product

United States

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